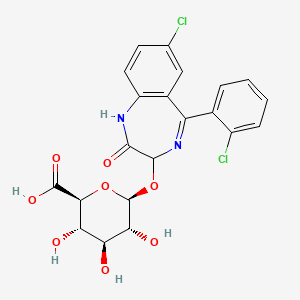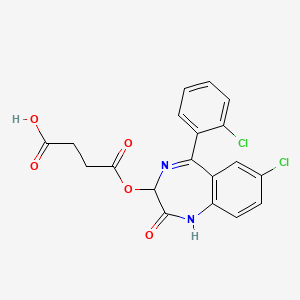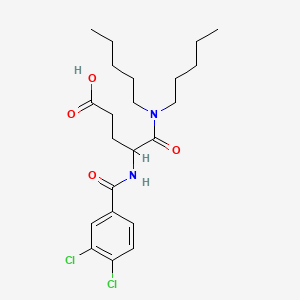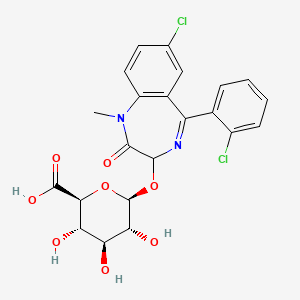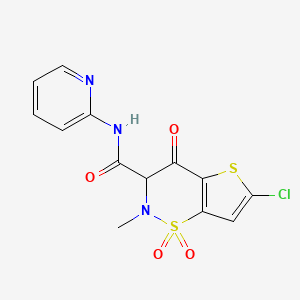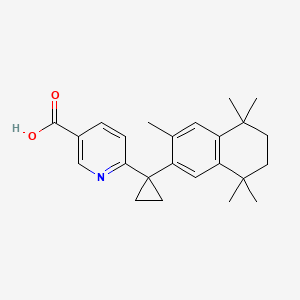
6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinsäure
Übersicht
Beschreibung
LG-100268 ist ein selektiver Agonist des Retinoid-X-Rezeptors (RXR)LG-100268 ist bekannt für seine hohe Selektivität für RXR gegenüber Retinsäure-Rezeptoren (RAR), was ihn zu einer wertvollen Verbindung in der wissenschaftlichen Forschung macht, insbesondere in den Bereichen Onkologie und Immunologie .
Wissenschaftliche Forschungsanwendungen
LG-100268 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um RXR-Agonisten und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.
Biologie: LG-100268 wird in Zellkulturstudien eingesetzt, um seine Auswirkungen auf die Genexpression und zelluläre Prozesse zu untersuchen.
Medizin: Die Verbindung hat sich in der Krebsforschung als vielversprechend erwiesen, insbesondere bei der Vorbeugung und Behandlung von Lungenkrebs und Brustkrebs. .
Industrie: Obwohl seine industriellen Anwendungen begrenzt sind, ist die Rolle von LG-100268 in der Medikamentenentwicklung und pharmazeutischen Forschung bedeutsam
Wirkmechanismus
LG-100268 übt seine Wirkung aus, indem es selektiv an Retinoid-X-Rezeptoren (RXR-α, RXR-β und RXR-γ) bindet. Nach der Bindung aktiviert es RXR-Homodimere, die dann die transkriptionelle Aktivierung von Zielgenen induzieren. Diese Aktivierung kann zu verschiedenen zellulären Reaktionen führen, darunter Apoptose, Hemmung von Entzündungen und Modulation von Immunantworten .
Die beteiligten molekularen Ziele und Signalwege umfassen die Regulation der Zytokinproduktion, die Hemmung der Cyclooxygenase-2 (COX-2)-Expression und die Steigerung der ATP-bindenden Kassetten-Transporter (ABCA1)-Spiegel. Diese Signalwege sind entscheidend für die entzündungshemmenden und krebshemmenden Aktivitäten der Verbindung .
Vorbereitungsmethoden
Die Synthese von LG-100268 umfasst mehrere Schritte, die von kommerziell erhältlichen Ausgangsmaterialien ausgehenDie Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden für LG-100268 sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion. Dazu gehören der Einsatz von automatisierten Reaktoren, Reinigungsverfahren wie Chromatographie und strenge Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten .
Chemische Reaktionsanalyse
LG-100268 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen am Tetralin-Molekülteil verändern und möglicherweise die Aktivität der Verbindung beeinflussen.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter funktioneller Gruppen zu verändern, was die Bindungsaffinität der Verbindung an RXR beeinflusst.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile, die bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzen können
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Substitution zu halogenierten Verbindungen führen kann .
Analyse Chemischer Reaktionen
LG-100268 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tetralin moiety, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, impacting the compound’s binding affinity to RXR.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in halogenated compounds .
Wirkmechanismus
LG-100268 exerts its effects by selectively binding to retinoid X receptors (RXR-α, RXR-β, and RXR-γ). Upon binding, it activates RXR homodimers, which then induce transcriptional activation of target genes. This activation can lead to various cellular responses, including apoptosis, inhibition of inflammation, and modulation of immune responses .
The molecular targets and pathways involved include the regulation of cytokine production, inhibition of cyclooxygenase-2 (COX-2) expression, and enhancement of ATP-binding cassette transporter (ABCA1) levels. These pathways are crucial in the compound’s anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
LG-100268 wird oft mit anderen RXR-Agonisten wie LG-101506 verglichen. Beide Verbindungen zeigen starke entzündungshemmende und krebshemmende Eigenschaften, aber LG-101506 wurde synthetisiert, um einige der unerwünschten Nebenwirkungen von LG-100268 zu überwinden . Weitere ähnliche Verbindungen sind:
Bexaroten: Ein weiterer RXR-Agonist, der in der Krebsbehandlung eingesetzt wird.
Alitretinoin: Ein Retinoid, das für Hauterkrankungen eingesetzt wird, aber auch mit RXR interagiert.
9-cis Retinsäure: Ein natürlicher Ligand für RXR mit breiteren biologischen Wirkungen
Die Einzigartigkeit von LG-100268 liegt in seiner hohen Selektivität für RXR gegenüber RAR, was es zu einem wertvollen Werkzeug für die Untersuchung von RXR-spezifischen Signalwegen ohne die verwirrenden Effekte der RAR-Aktivierung macht .
Eigenschaften
IUPAC Name |
6-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-15-12-18-19(23(4,5)9-8-22(18,2)3)13-17(15)24(10-11-24)20-7-6-16(14-25-20)21(26)27/h6-7,12-14H,8-11H2,1-5H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXTWXQUEZSSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C3(CC3)C4=NC=C(C=C4)C(=O)O)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165354 | |
| Record name | LG 100268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153559-76-3 | |
| Record name | 6-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)cyclopropyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153559-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LG 100268 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LG-100268 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LG 100268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LG 100268 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVU4X1103P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

